
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of triazole derivatives can be achieved through click chemistry reactions, such as the azide-alkyne cycloaddition, which is known for its efficiency and selectivity (Zibinsky & Fokin, 2013). Another approach involves the reaction of aldehydes with hydrazines or semicarbazides to form triazole rings, highlighting the versatility of synthetic methods available for constructing these heterocycles.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including potential analogs of the requested compound, is characterized by crystallography and spectroscopic methods. These analyses reveal the conformation, bonding, and stereochemistry of the molecules. For example, crystal structure analysis can provide insights into the arrangement of triazole rings and their interactions with substituents, affecting the compound's reactivity and properties (Gonzaga et al., 2016).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions can include nucleophilic substitution, oxidation, and reduction, depending on the functional groups present. The reactivity is significantly influenced by the triazole ring, which can act as an electron-rich center for reactions (Suzdalev et al., 2011).
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Synthesis for Antimicrobial Applications : A study explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial and moderate antioxidant activities, indicating their potential in medical applications (Bhat et al., 2016).
Antimicrobial Properties of Triazolyl Derivatives : Another study synthesized (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, which are structurally related. These compounds exhibited moderate to good antimicrobial properties (Swamy et al., 2019).
Molecular Rearrangements and Synthesis
Molecular Rearrangements : A study focused on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, closely related to the chemical . This research provides insights into the synthesis of various triazole derivatives, potentially useful in chemical synthesis and pharmaceutical applications (L'abbé et al., 1990).
Crystal Structure Analysis : The crystal structures of certain triazole derivatives were analyzed, which is crucial in understanding their chemical properties and potential applications in various fields, including drug design (Gonzaga et al., 2016).
Other Applications
Synthesis of Novel Compounds : Research has been conducted on the synthesis of 4-trialkylsilyl(germyl)-1H-1,2,3-triazolecarbaldehyde oximes, illustrating the versatility of triazole derivatives in synthesizing complex organic compounds (Medvedeva et al., 2014).
Catalytic Applications : Another study explored the use of certain triazole derivatives in the development of palladacycles, demonstrating their potential as catalysts in chemical reactions (Singh et al., 2017).
Probe for Homocysteine Detection : A fluorescence probe based on a triazole derivative was designed for selective and sensitive detection of homocysteine, indicating its potential in biological and medical diagnostics (Chu et al., 2019).
properties
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHGUHPAFPXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




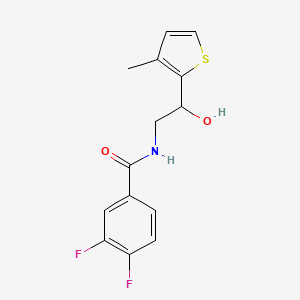
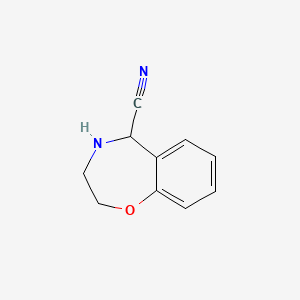
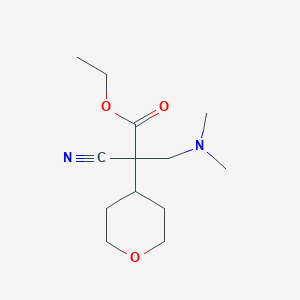
![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)
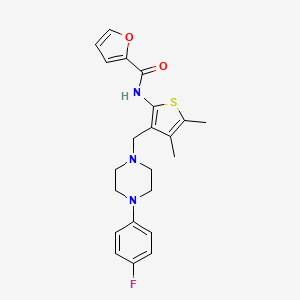
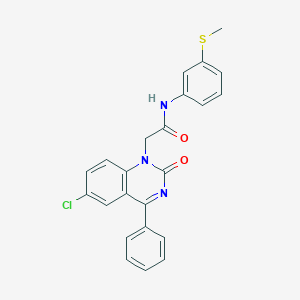
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)

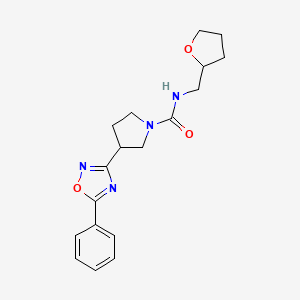
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)